LeuprolideAcetateEPImpurityE

Analytical Method Development Quality Control HPLC

Leuprolide Acetate EP Impurity E (CAS 1926163-23-6), chemically [3‑D‑tryptophane]leuprorelin, is a specified nonapeptide impurity in the European Pharmacopoeia (EP) monograph for leuprolide acetate. It originates from racemization at the Trp³ position during solid‑phase or liquid‑phase synthesis, yielding the D‑Trp³ diastereomer of the active pharmaceutical ingredient.

Molecular Formula C61H85F3N16O14
Molecular Weight 1323.4 g/mol
Cat. No. B12085126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeuprolideAcetateEPImpurityE
Molecular FormulaC61H85F3N16O14
Molecular Weight1323.4 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O
InChIInChI=1S/C59H84N16O12.C2HF3O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);(H,6,7)
InChIKeyVIKVLAJTEHLRFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leuprolide Acetate EP Impurity E (D-Trp³‑Leuprolide) Reference Standard for EP Compliance


Leuprolide Acetate EP Impurity E (CAS 1926163-23-6), chemically [3‑D‑tryptophane]leuprorelin, is a specified nonapeptide impurity in the European Pharmacopoeia (EP) monograph for leuprolide acetate [1]. It originates from racemization at the Trp³ position during solid‑phase or liquid‑phase synthesis, yielding the D‑Trp³ diastereomer of the active pharmaceutical ingredient [2]. Its molecular formula is C₅₉H₈₄N₁₆O₁₂ (MW 1209.42) .

Why a Generic Leuprolide Impurity Standard Cannot Substitute for EP Impurity E


Leuprolide Acetate EP Impurity E is not interchangeable with other leuprolide‑related impurities because it is defined by a unique stereochemical alteration (D‑Trp³ instead of L‑Trp³) that dictates a distinct chromatographic retention time and a specific regulatory identity under the European Pharmacopoeia [1]. Substituting with a USP impurity standard (e.g., d‑Ser‑leuprolide, d‑His‑leuprolide) or a different EP impurity (e.g., EP Impurity C, [6‑L‑leucine]leuprorelin) would invalidate the method because the relative retention time (RRT) and peak identity would not match the required EP system suitability criteria [2][3].

Quantitative Differentiation of Leuprolide Acetate EP Impurity E: Comparator‑Based Evidence for Procurement Decisions


HPLC Relative Retention Time (RRT): EP Impurity E Elutes Earlier Than All USP‑Specified Impurities

Under the EP official liquid chromatography method, Leuprolide Acetate EP Impurity E exhibits a relative retention time (RRT) of approximately 0.7 relative to leuprorelin (RRT = 1.0) [1]. This RRT is substantially lower than that of USP‑specified impurities such as d‑Ser‑leuprolide (RRT ≈ 0.80), d‑His‑leuprolide (RRT ≈ 0.90), l‑Leu⁶‑leuprolide (RRT ≈ 1.2), and acetyl‑leuprolide (RRT ≈ 1.5) [2].

Analytical Method Development Quality Control HPLC

Structural Divergence: D‑Trp³ Substitution Confers Diastereomeric Identity

Leuprolide Acetate EP Impurity E is the D‑Trp³ diastereomer of leuprolide, differing only by the inversion of stereochemistry at the third amino acid residue (L‑Trp³ → D‑Trp³) [1]. In contrast, the commercially available therapeutic analog triptorelin contains D‑Trp⁶ (position 6) rather than D‑Trp³ [2]. Other EP impurities involve substitutions at different positions: EP Impurity C is [6‑L‑leucine]leuprorelin, and EP Impurity D is [7‑D‑leucine]leuprorelin [3].

Peptide Chemistry Impurity Profiling Stereochemistry

Regulatory Classification: EP‑Specified Impurity Not Recognized in USP Monograph

Leuprolide Acetate EP Impurity E is explicitly listed as a detectable impurity in the European Pharmacopoeia (Ph. Eur. monograph 1442) with an individual unspecified impurity limit of ≤ 0.5% [1]. The USP monograph for Leuprolide Acetate does not list Impurity E; instead, it specifies d‑Ser‑leuprolide, d‑His‑leuprolide, l‑Leu⁶‑leuprolide, and acetyl‑leuprolide [2].

Regulatory Affairs Pharmacopoeial Compliance ANDA

Physical Property Distinction: Melting Point >160 °C with Decomposition

Leuprolide Acetate EP Impurity E exhibits a melting point above 160 °C with decomposition [1]. The parent leuprolide acetate is a hygroscopic white powder that does not have a sharply defined melting point in standard monographs [2]. This difference can influence handling and storage conditions; the impurity reference standard is typically shipped cold (2–8 °C) and stored at -20 °C [3].

Solid State Characterization Reference Standard Storage Peptide Stability

Primary Industrial and Research Applications for Leuprolide Acetate EP Impurity E


EP Compliance: ANDA/DMF Filing for the European Market

Leuprolide Acetate EP Impurity E is an essential reference standard for demonstrating chromatographic purity according to the European Pharmacopoeia monograph 1442. Its RRT of ≈ 0.7 must be matched during HPLC method validation to ensure that the impurity peak is correctly identified and that its level is ≤ 0.5% [1].

Analytical Method Development and Forced Degradation Studies

Due to its diastereomeric relationship to the API, Impurity E serves as a critical probe for optimizing HPLC and LC‑MS methods intended to resolve closely eluting stereoisomers. It is used to challenge column selectivity and to establish system suitability criteria .

Synthesis Process Control and Racemization Monitoring

During peptide synthesis, monitoring the level of the D‑Trp³ diastereomer provides a direct measure of racemization at the Trp³ coupling step. Procurement of a characterized Impurity E standard enables quantitative tracking of this process‑related impurity [2].

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